3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent. For example, starting from 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine, the chlorine atom can be replaced by a fluorine atom using a fluorinating reagent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. High-temperature vapor-phase reactions using transition metal-based catalysts, such as iron fluoride, can be employed to achieve the desired fluorination . These methods are advantageous for large-scale production due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 3-position can be replaced by other nucleophiles, such as amines, to form aminopyridine derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium-based catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Aminopyridine Derivatives: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the methoxy group.
Biaryl Derivatives: Produced via coupling reactions.
Scientific Research Applications
3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets by influencing its electronic and steric properties . Additionally, the methoxy group can participate in hydrogen bonding interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group, which may result in different reactivity and applications.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks both the fluorine and methoxy groups, leading to distinct chemical properties.
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine:
Uniqueness
3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer specific electronic and steric effects. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-4-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWRDANIWZYZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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